3-Bromo-1-ethyl-5-nitro-1H-pyrazole
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Overview
Description
3-Bromo-1-ethyl-5-nitro-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a five-membered ring structure with two adjacent nitrogen atoms, a bromine atom at the 3-position, an ethyl group at the 1-position, and a nitro group at the 5-position. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-bromo-1-ethyl-1H-pyrazole with nitric acid to introduce the nitro group at the 5-position. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing automated systems for precise control of reaction parameters. Solvent recovery and waste management are integral parts of the industrial production process to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-ethyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group at the 5-position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The ethyl group at the 1-position can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethyl sulfoxide (DMSO), and catalysts like palladium or copper.
Reduction: Hydrogen gas, catalysts like palladium on carbon (Pd/C), and solvents like ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: 3-Amino-1-ethyl-5-nitro-1H-pyrazole or 3-Thio-1-ethyl-5-nitro-1H-pyrazole.
Reduction: 3-Bromo-1-ethyl-5-amino-1H-pyrazole.
Oxidation: 3-Bromo-1-carboxyethyl-5-nitro-1H-pyrazole.
Scientific Research Applications
3-Bromo-1-ethyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-5-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The bromine atom and ethyl group contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-methyl-5-nitro-1H-pyrazole: Similar structure but with a methyl group instead of an ethyl group.
3-Chloro-1-ethyl-5-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of a bromine atom.
3-Bromo-1-ethyl-4-nitro-1H-pyrazole: Similar structure but with the nitro group at the 4-position instead of the 5-position.
Uniqueness
3-Bromo-1-ethyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6BrN3O2 |
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Molecular Weight |
220.02 g/mol |
IUPAC Name |
3-bromo-1-ethyl-5-nitropyrazole |
InChI |
InChI=1S/C5H6BrN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3 |
InChI Key |
UGYLDZRJKIEDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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